Furo[3,2-c]pyridine-3-carbaldehyde
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Overview
Description
Furo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound that combines a furan ring fused to a pyridine ring with an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases.
Major Products:
Oxidation: Furo[3,2-c]pyridine-3-carboxylic acid.
Reduction: Furo[3,2-c]pyridine-3-methanol.
Substitution: Various substituted furo[3,2-c]pyridine derivatives.
Scientific Research Applications
Furo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine-3-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- Furo[2,3-c]pyridine-3-carbaldehyde
- Furo[3,4-c]pyridine-3-carbaldehyde
- Furo[2,3-b]pyridine-3-carbaldehyde
Comparison: Furo[3,2-c]pyridine-3-carbaldehyde is unique due to its specific ring fusion and functional group placement, which can influence its reactivity and interactions.
Properties
CAS No. |
1368185-67-4 |
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Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
furo[3,2-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5NO2/c10-4-6-5-11-8-1-2-9-3-7(6)8/h1-5H |
InChI Key |
BQRUHNNPLAHUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC=C2C=O |
Origin of Product |
United States |
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